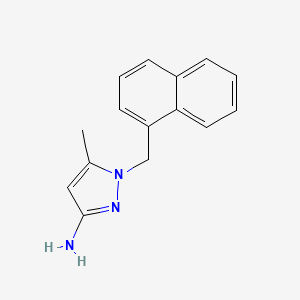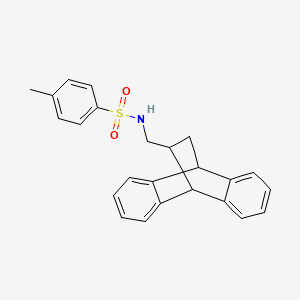
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes an anthracene moiety fused with an ethano bridge and a sulfonamide group attached to a methylbenzenesulfonamide. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Anthracene Moiety: The anthracene moiety is synthesized through a Diels-Alder reaction between anthracene and an appropriate dienophile.
Introduction of the Ethano Bridge: The ethano bridge is introduced via a hydrogenation reaction, which reduces the double bonds in the anthracene moiety.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through a nucleophilic substitution reaction, where the sulfonamide reacts with a suitable electrophile, such as a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in large reactors, where the reactants are added in batches.
Continuous Flow Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed. This method is often preferred for its efficiency and scalability.
化学反应分析
Types of Reactions
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide
- 3-[(12-Methyl-9,10-dihydro-9,10-ethanoanthracene)-11-yl]-3-oxo-2-(triphenylphosphoranylidene)propanoic acid methyl ester
Uniqueness
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the ethano bridge and the sulfonamide group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C24H23NO2S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
4-methyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H23NO2S/c1-16-10-12-18(13-11-16)28(26,27)25-15-17-14-23-19-6-2-4-8-21(19)24(17)22-9-5-3-7-20(22)23/h2-13,17,23-25H,14-15H2,1H3 |
InChI 键 |
WWSOTWYIPZEDDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-4'-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B11073405.png)
![methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073419.png)
![1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B11073435.png)
![2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B11073442.png)
![1H-Pyrazole, 1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-](/img/structure/B11073443.png)

![Methyl {4-[(diphenylmethyl)sulfamoyl]-2-methylphenoxy}acetate](/img/structure/B11073455.png)
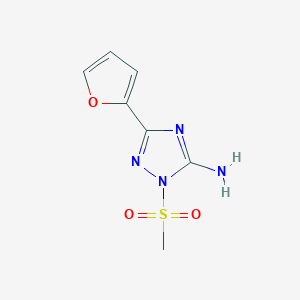
![5-hydrazinyl-7-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11073468.png)
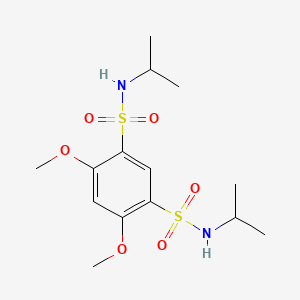
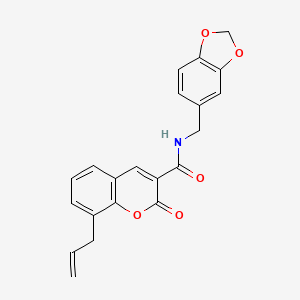
![2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11073491.png)
![5-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11073498.png)
